1-{1-[(3,4-Dichlorophenyl)sulfonyl]prolyl}piperidine
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Overview
Description
1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a 3,4-dichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine rings. The 3,4-dichlorobenzenesulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these reactions include 3,4-dichlorobenzenesulfonyl chloride and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pyrrolidine and piperidine rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated pyrrolidines and piperidines, such as:
- 1-(3,4-Dichlorobenzenesulfonyl)pyrrolidine
- 1-(3,4-Dichlorobenzenesulfonyl)piperidine
- Pyrrolidine-2,5-dione derivatives
Uniqueness
1-[1-(3,4-DICHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]PIPERIDINE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine and piperidine rings, along with the 3,4-dichlorobenzenesulfonyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H20Cl2N2O3S |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
[1-(3,4-dichlorophenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H20Cl2N2O3S/c17-13-7-6-12(11-14(13)18)24(22,23)20-10-4-5-15(20)16(21)19-8-2-1-3-9-19/h6-7,11,15H,1-5,8-10H2 |
InChI Key |
BUSCXOSSTWXSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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